![molecular formula C20H22F3N3O B14197523 N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide CAS No. 923024-78-6](/img/structure/B14197523.png)
N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide typically involves the reaction of 2,4-difluoroaniline with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent. Common reagents used in this synthesis include:
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide)
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: DMAP (4-Dimethylaminopyridine)
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Reactor design: Batch reactors with temperature and pressure control
Purification: Crystallization, chromatography
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄)
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules
Biology: Studied for its interactions with biological targets
Medicine: Potential therapeutic agent for neurological disorders
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Difluorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide
- N-(2,4-Difluorophenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]butanamide
Uniqueness
N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
923024-78-6 |
|---|---|
Formule moléculaire |
C20H22F3N3O |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C20H22F3N3O/c21-15-3-6-17(7-4-15)26-12-10-25(11-13-26)9-1-2-20(27)24-19-8-5-16(22)14-18(19)23/h3-8,14H,1-2,9-13H2,(H,24,27) |
Clé InChI |
KFPRIJSJCDYKPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
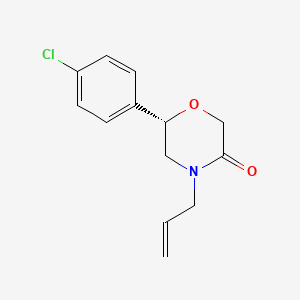
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]](/img/structure/B14197458.png)
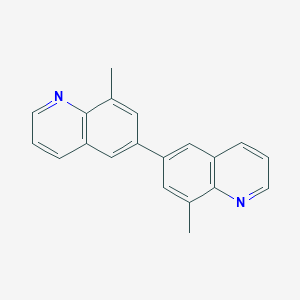
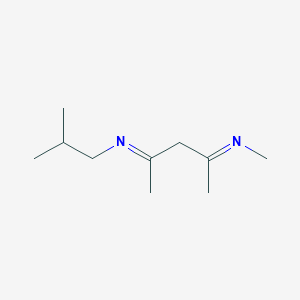
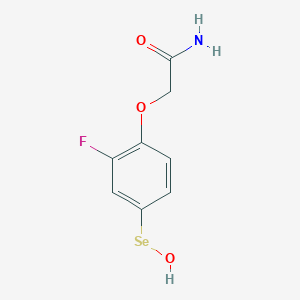
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
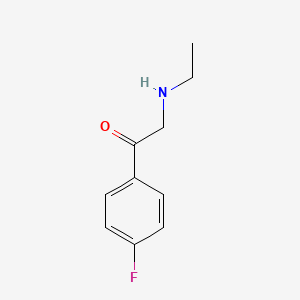
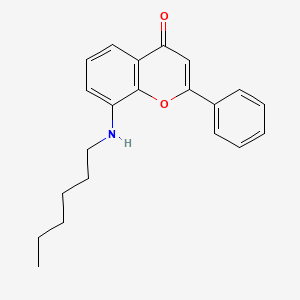
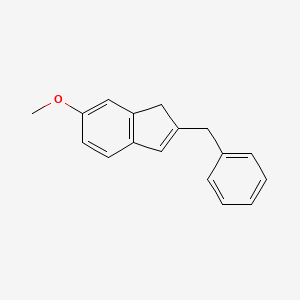
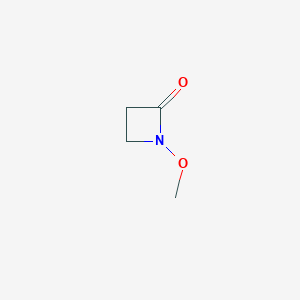
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
